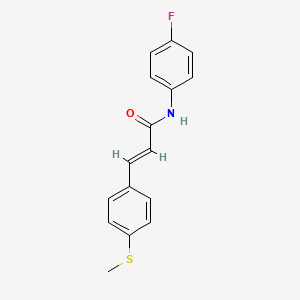

N-(4-Fluorophenyl)-3-(4-(methylthio)phenyl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-(4-fluorophenyl)-3-(4-methylsulfanylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FNOS/c1-20-15-9-2-12(3-10-15)4-11-16(19)18-14-7-5-13(17)6-8-14/h2-11H,1H3,(H,18,19)/b11-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHGIUHFIQSNOLU-NYYWCZLTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478258-06-9 | |

| Record name | N-(4-FLUOROPHENYL)-3-(4-(METHYLTHIO)PHENYL)ACRYLAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorophenyl)-3-(4-(methylthio)phenyl)acrylamide typically involves the reaction of 4-fluoroaniline with 4-(methylthio)benzaldehyde under basic conditions to form the corresponding Schiff base. This intermediate is then subjected to a condensation reaction with acryloyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorophenyl)-3-(4-(methylthio)phenyl)acrylamide can undergo various types of chemical reactions, including:

Oxidation: The sulfur atom in the methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the acrylamide moiety can be reduced to form the corresponding amine.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Research Applications

1. Synthesis of Complex Molecules

N-(4-Fluorophenyl)-3-(4-(methylthio)phenyl)acrylamide serves as a valuable building block in organic synthesis. The compound can be utilized to create more complex structures due to its acrylamide functional group. Its synthesis typically involves reactions that highlight its versatility in forming various derivatives.

2. Mechanistic Studies

The electronic effects of the fluorine and methylthio groups influence reaction pathways, making this compound a subject of interest in mechanistic studies. Investigating these pathways can provide insights into how modifications to the structure affect reactivity and stability.

Biological Applications

1. Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity. Investigations into its inhibitory effects on specific pathogens could lead to the development of new antimicrobial agents.

2. Anticancer Activity

The compound has been explored for its potential anticancer properties. Its mechanism of action likely involves interactions with molecular targets related to cancer cell proliferation and survival. Case studies have demonstrated its effectiveness in inhibiting tumor growth in vitro.

Medicinal Applications

1. Therapeutic Agent Development

Due to its unique chemical structure, this compound is being investigated as a potential therapeutic agent. Its binding affinity to certain enzymes or receptors may allow it to modulate biochemical pathways relevant to various diseases, including cancer and inflammatory conditions.

2. Histone Deacetylase Inhibition

Research indicates that compounds similar to this compound may act as histone deacetylase inhibitors, which are important in cancer therapy due to their role in gene expression regulation. This application is supported by findings from patent literature that highlight the compound's potential in treating proliferative conditions.

Industrial Applications

1. Material Development

In industrial chemistry, this compound can be utilized in the development of new materials with specific properties derived from its unique chemical structure.

2. Chemical Processes

Its role as a reagent in various chemical processes demonstrates its utility beyond pharmaceuticals, potentially leading to innovations in synthetic methodologies.

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)-3-(4-(methylthio)phenyl)acrylamide involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the methylthio group can modulate its electronic properties. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Substituents

The compound’s unique profile arises from its 4-fluorophenyl and 4-(methylthio)phenyl substituents. Below is a comparison with structurally related acrylamides:

Key Observations:

- Fluorine vs. Chlorine : Substitution of fluorine (electron-withdrawing) with chlorine (bulkier, lipophilic) may alter receptor binding or metabolic stability.

- Naphthalenyl/Sulfonyl Groups : Increase steric bulk, as seen in compound 16c , which showed PC12 neuroprotective activity, suggesting substituent-driven bioactivity.

Physicochemical Data:

- Melting Points : Analogous compounds (e.g., 16c–16f ) exhibit melting points between 153–220°C, influenced by substituent polarity .

- Spectroscopic Data: IR: Expected C=O stretch ~1650–1700 cm⁻¹; S–C absorption ~600–700 cm⁻¹ . NMR: Fluorine (¹⁹F NMR: δ ~ -115 ppm for para-F) and methylthio (¹H NMR: δ ~2.5 ppm for SCH₃) signals are diagnostic .

Structure-Activity Relationships (SAR)

Electron-Withdrawing Groups (F, Cl) : Enhance stability and binding to polar enzymatic pockets.

Bulkier Substituents (Naphthalenyl) : May reduce bioavailability but enhance target specificity.

Biological Activity

N-(4-Fluorophenyl)-3-(4-(methylthio)phenyl)acrylamide is an organic compound characterized by a unique structure that includes a fluorine atom and a methylthio group. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its molecular formula is C16H16FNOS, with a molecular weight of approximately 299.35 g/mol.

The biological activity of this compound is primarily attributed to its reactivity with biological nucleophiles and its interaction with specific molecular targets. The presence of the fluorine atom enhances the compound's binding affinity to certain enzymes or receptors, while the methylthio group modulates its electronic properties. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in various observed effects.

Key Mechanisms:

- Reactivity with Biological Nucleophiles : The acrylamide functional group allows for Michael addition reactions with nucleophilic sites in proteins and other biomolecules.

- Oxidative Stress Response : The compound has been shown to activate pathways related to oxidative stress, potentially leading to cytotoxic effects in certain cell types.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzyme activities, although detailed studies are still required to elucidate these effects fully.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Some studies have suggested potential antimicrobial effects, although specific mechanisms remain to be fully explored.

- Anticancer Activity : Compounds similar in structure to this compound have been investigated for their anticancer properties, indicating that this compound may also have therapeutic potential in cancer treatment .

- Central Nervous System (CNS) Interaction : There is emerging evidence that compounds with similar structural characteristics may interact with CNS receptors, suggesting potential applications in neuropharmacology .

Comparative Analysis

To better understand the biological implications of this compound, it is useful to compare it with structurally related compounds. The following table summarizes key features and potential biological activities of selected analogs:

| Compound Name | Molecular Formula | Unique Features | Potential Biological Activity |

|---|---|---|---|

| N-(4-Chlorophenyl)-3-(4-methylthio)phenylacrylamide | C16H14ClNOS | Contains chlorine instead of fluorine | Potential anticancer activity |

| N-(2-Fluorophenyl)-3-(4-methylthio)phenylacrylamide | C16H14FNOS | Substituted fluorine position | Varies in biological activity |

| N-(4-Methoxyphenyl)-3-(4-methylthio)phenylacrylamide | C17H18N2OS | Incorporates a methoxy group | Altered electronic properties |

Case Studies

- Cytotoxicity Studies : In vitro assays have demonstrated that this compound induces cytotoxic effects on various cancer cell lines. The mechanism appears to involve oxidative stress pathways, leading to apoptosis in susceptible cells.

- Enzyme Binding Affinity : A study investigated the binding affinity of this compound to various enzymes implicated in cancer metabolism. Results indicated moderate inhibition profiles, suggesting further exploration could yield valuable insights into its therapeutic potential .

Q & A

Q. What are the optimal synthetic routes for N-(4-Fluorophenyl)-3-(4-(methylthio)phenyl)acrylamide, and how can yield/purity be maximized?

- Methodological Answer : Synthesis typically involves a multi-step approach:

Knoevenagel condensation : Reacting 4-(methylthio)benzaldehyde with an acrylamide derivative under basic conditions (e.g., piperidine catalyst, ethanol solvent).

Amide coupling : Introducing the 4-fluorophenyl group via nucleophilic substitution or coupling reagents like EDCI/HOBt .

- Critical Parameters :

- Temperature: Maintain 60–80°C to balance reaction rate and side-product formation.

- Solvent polarity: Use DMF or THF for better solubility of intermediates.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Q. How can the molecular structure of this compound be validated?

- Methodological Answer : Employ a combination of:

- NMR : H and C NMR to confirm substituent positions (e.g., fluorophenyl δ ~7.1–7.3 ppm; methylthio δ ~2.5 ppm) .

- X-ray crystallography : Resolve stereochemistry (E/Z configuration) and hydrogen-bonding patterns .

- Mass spectrometry : High-resolution MS to verify molecular weight (CHFNOS, calc. 307.08) .

Advanced Research Questions

Q. What strategies can elucidate the structure-activity relationship (SAR) of this compound in biological systems?

- Methodological Answer :

- Systematic substitution : Compare analogs with varying substituents (e.g., replacing 4-fluorophenyl with 4-chlorophenyl or 4-methoxyphenyl) to assess electronic/steric effects on activity .

- Biological assays :

- Kinase inhibition : Screen against kinases (e.g., MAPK, EGFR) using fluorescence polarization assays .

- Apoptosis markers : Measure caspase-3/7 activation in cancer cell lines (e.g., MCF-7, A549) .

- Data analysis : Use QSAR models to correlate substituent properties (Hammett σ, logP) with activity .

Q. How might this compound interact with cellular targets, and what experimental approaches can validate proposed mechanisms?

- Methodological Answer :

- Hypothesized targets :

- Kinase domains : Acrylamide derivatives often bind covalently to cysteine residues in kinases (e.g., BTK, JAK3) .

- Nuclear receptors : Fluorophenyl groups may interact with estrogen receptor-α (ERα) ligand-binding domains .

- Validation methods :

- Surface plasmon resonance (SPR) : Measure binding affinity to recombinant proteins.

- CRISPR-Cas9 knockouts : Assess activity in target-deficient cell lines .

- Molecular docking : Simulate interactions using AutoDock Vina and co-crystallized kinase structures .

Contradictions and Research Gaps

- Synthetic protocols : While acrylamide coupling is well-established, optimal conditions for introducing the methylthio group remain underreported. Pilot studies using thiomethylation reagents (e.g., NaSMe) are advised .

- Mechanistic ambiguity : Proposed kinase inhibition lacks direct experimental evidence. Co-crystallization studies are needed to confirm binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.